
5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol is a complex organic compound with a unique structure It is a derivative of cyclohexanol, featuring a methyl group and a 3-methylbut-2-en-1-yl group attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol typically involves the alkylation of cyclohexanol derivatives. One common method is the reaction of cyclohexanol with 3-methylbut-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions can enhance the yield and selectivity of the desired product. These methods are optimized for large-scale production, ensuring consistency and purity of the compound.
化学反应分析
Types of Reactions
5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alkanes or alcohols using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, tosylates, or mesylates in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or secondary alcohols.
Substitution: Formation of ethers, esters, or other substituted cyclohexane derivatives.
科学研究应用
5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
Isoprenol (3-Methylbut-3-en-1-ol): A hemiterpene alcohol with similar structural features but different functional groups.
Prenol (3-Methylbut-2-en-1-ol): Another hemiterpene alcohol with a similar backbone but different double bond position.
2-Methyl-3-buten-1-ol: A related compound with a similar structure but different substitution pattern.
Uniqueness
5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol is unique due to its specific substitution on the cyclohexane ring, which imparts distinct chemical and biological properties. Its combination of a cyclohexanol core with a branched alkyl group makes it a versatile compound for various applications.
属性
CAS 编号 |
629650-24-4 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
IUPAC 名称 |
5-methyl-2-(3-methylbut-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-9(2)4-6-11-7-5-10(3)8-12(11)13/h4,10-13H,5-8H2,1-3H3 |
InChI 键 |
FIHIXQVGBCOAHP-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1)O)CC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


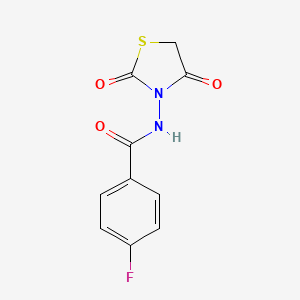

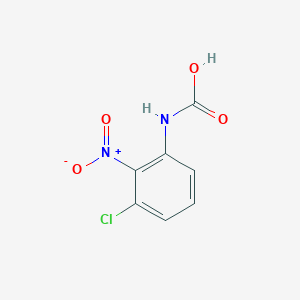
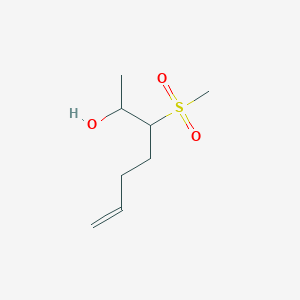
![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
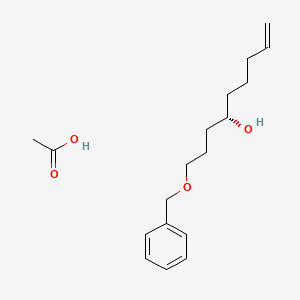
![Benzamide, 4-chloro-N-[[2-(methylthio)-6-pentyl-3-pyridinyl]methyl]-](/img/structure/B12589846.png)
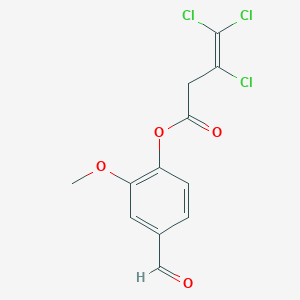
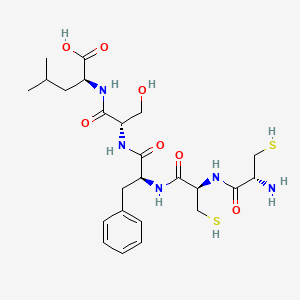
![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
![4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride](/img/structure/B12589870.png)
![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)
